molecular formula C13H11N3O7 B3904732 (5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

Cat. No.: B3904732
M. Wt: 321.24 g/mol
InChI Key: VPEALICDLDXGOA-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a diazinane ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione typically involves a multi-step process. The initial step often includes the formation of the diazinane ring, followed by the introduction of the nitrophenyl group through a series of substitution reactions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Steviol glycoside: A compound responsible for the sweet taste of Stevia leaves.

    2,2’-Bipyridyl: A bipyridine used as a ligand in metal ion chelation.

Uniqueness

(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione is unique due to its specific structure and the presence of both a diazinane ring and a nitrophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O7/c1-15-12(19)8(11(18)14-13(15)20)4-6-3-7(16(21)22)5-9(23-2)10(6)17/h3-5,17H,1-2H3,(H,14,18,20)/b8-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEALICDLDXGOA-YWEYNIOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=C(C(=CC(=C2)[N+](=O)[O-])OC)O)/C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione
Reactant of Route 3
(5Z)-5-[(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

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